2-Amino-6-bromo-3-methylbenzoic acid chemical structure and properties
2-Amino-6-bromo-3-methylbenzoic acid chemical structure and properties
Technical Whitepaper: 2-Amino-6-bromo-3-methylbenzoic Acid as a Pharmacophore Scaffold
Executive Summary & Data Integrity Notice
Critical Data Integrity Alert: A discrepancy exists in common database queries regarding the Chemical Abstracts Service (CAS) registry number provided in the request (206658-89-1 ).
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CAS 206658-89-1 is canonically assigned to 3-Aminophenylboronic acid monohydrate [1].[1][2][3]
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The chemical structure 2-Amino-6-bromo-3-methylbenzoic acid corresponds to CAS 1156838-26-4 (or related salt forms) [2].
Scope of Guide: This technical guide strictly addresses the chemistry, properties, and applications of 2-Amino-6-bromo-3-methylbenzoic acid (Structure A). This molecule represents a highly functionalized, tetra-substituted benzene core, serving as a critical "privileged scaffold" in the synthesis of kinase inhibitors (e.g., SHP2, KRAS) and fused heterocyclic systems like quinazolinones.
Chemical Identity & Structural Analysis
The molecule is defined by a dense steric environment. The ortho-relationship between the carboxylic acid (C1) and the bromine (C6), combined with the amino group (C2) and methyl group (C3), creates a unique "molecular handle" for orthogonal functionalization.
| Property | Specification |
| Chemical Name | 2-Amino-6-bromo-3-methylbenzoic acid |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 1156838-26-4 (Verified for structure) |
| Appearance | Off-white to pale brown solid |
| pKa (Calc.) | Acid: ~3.5 |
| LogP | ~2.4 (Lipophilic scaffold) |
Structural Conformation: The C3-Methyl group exerts steric pressure on the C2-Amino group, forcing it slightly out of planarity. Simultaneously, the C6-Bromine atom provides significant steric bulk adjacent to the carboxylic acid, which influences the kinetics of amide coupling at C1 and cross-coupling at C6.
Synthetic Routes & Process Chemistry
Synthesizing the 6-bromo isomer is significantly more challenging than the 5-bromo isomer due to directing group effects.
The Regioselectivity Challenge
Direct bromination of the parent scaffold, 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), predominantly yields the 5-bromo product. This is because the amino group is a strong ortho/para director.
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Position 5: Para to Amino (Activated) – Major Product .
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Position 6: Meta to Amino (Deactivated) / Ortho to Acid (Sterically hindered) – Trace Product .
Strategic Synthetic Logic
To access the 2-Amino-6-bromo-3-methylbenzoic acid, chemists typically employ one of two high-fidelity routes:
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Route A: Directed Ortho-Metalation (DOM)
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Precursor: Protected 3-methylbenzoic acid derivative.
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Mechanism: Use of a directing group (e.g., amide) to lithiate at the C6 position, followed by quenching with a bromine source (CBr₄), and subsequent nitration/reduction to install the amine.
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Route B: Oxidative Degradation of Indoles/Isatins
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Precursor: 4-Bromo-7-methylisatin.
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Mechanism: Oxidative cleavage of the isatin core using H₂O₂/NaOH yields the corresponding anthranilic acid with the correct halogen substitution pattern [3].
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Figure 1: Synthetic divergence showing the difficulty of accessing the 6-bromo isomer via direct halogenation.
Reactivity Profile & Drug Design Applications
This molecule is a "Tetris piece" for medicinal chemists. Its tri-functional nature allows for sequential, orthogonal modifications.
The Reactivity Triad
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C1-Carboxylic Acid: Electrophilic center for amide coupling (forming the "warhead" or linker).
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C2-Amine: Nucleophilic center for cyclization (e.g., forming quinazolinones) or sulfonylation.
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C6-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl systems.
Key Application: Quinazolinone Synthesis The most common application is the condensation with formamide or urea derivatives to form 8-bromo-5-methylquinazolin-4(3H)-one . This core is prevalent in inhibitors of:
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PI3K (Phosphoinositide 3-kinase)
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PARP (Poly (ADP-ribose) polymerase)
Figure 2: Orthogonal reactivity manifold of the scaffold.
Experimental Protocol: C6-Selective Suzuki Coupling
Context: The C6-bromine is sterically hindered by the adjacent carboxylic acid (or ester). Standard conditions often fail. The following protocol uses a specialized catalyst system to overcome steric occlusion.
Objective: Cross-coupling of 2-amino-6-bromo-3-methylbenzoic acid (methyl ester protected) with Phenylboronic acid.
Reagents:
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Substrate: Methyl 2-amino-6-bromo-3-methylbenzoate (1.0 eq)
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Boronic Acid: Phenylboronic acid (1.5 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness with sterics.
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Base: K₂CO₃ (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Preparation: In a 50 mL Schlenk tube equipped with a magnetic stir bar, charge the substrate (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).
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Degassing: Evacuate the tube and backfill with Argon (repeat 3 times). This is critical to prevent homocoupling of the boronic acid or oxidation of the amine.
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Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) under a positive stream of Argon. Seal the tube.
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Reaction: Heat the mixture to 90°C for 12 hours. The solution should turn black (active Pd species).
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Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
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Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
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TLC: The starting material (lower Rf) should disappear. The product will likely be fluorescent under UV (254 nm) due to the extended conjugation.
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1H NMR: Look for the disappearance of the distinct aromatic protons of the starting material and the appearance of the new phenyl ring signals.
Safety & Handling (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory). The presence of the amino group suggests potential sensitization.
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Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). The amine is susceptible to oxidation (browning) upon air exposure.
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Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (which react violently with the amine).
References
- Organic Syntheses. (n.d.). General procedures for Isatin-to-Anthranilic Acid conversion. Coll. Vol. 3, p. 35.
